molecular formula C10H8N4S B15161102 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine CAS No. 663214-69-5

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B15161102
CAS No.: 663214-69-5
M. Wt: 216.26 g/mol
InChI Key: RVHBKUWNAKYOGX-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that combines the structural features of triazole and phthalazine. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both triazole and phthalazine moieties in its structure allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phthalazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or phthalazine rings .

Scientific Research Applications

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features and biological activities.

    Phthalazine derivatives: Compounds that share the phthalazine moiety and exhibit various pharmacological properties.

    Triazole derivatives: Compounds containing the triazole ring, known for their diverse biological activities.

Uniqueness

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of both triazole and phthalazine moieties, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile compound for various scientific research applications.

Properties

CAS No.

663214-69-5

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

7-methylsulfanyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C10H8N4S/c1-15-9-4-2-3-7-8(9)5-12-14-6-11-13-10(7)14/h2-6H,1H3

InChI Key

RVHBKUWNAKYOGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C=NN3C2=NN=C3

Origin of Product

United States

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